Endocrocin
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Overview
Description
Endocrocin is a trihydroxyanthraquinone that is 9,10-anthraquinone which is substituted by a carboxy group at position 2, a methyl group at position 3, and hydroxy groups at positions 1, 6, and 8. It has a role as a metabolite. It is a monocarboxylic acid, a member of phenols and a trihydroxyanthraquinone.
Scientific Research Applications
1. Biosynthetic Pathways in Fungi
Endocrocin, a simple anthraquinone found in fungi, is produced through specific biosynthetic pathways. In Aspergillus fumigatus, the biosynthetic genes required for endocrocin production are regulated by the global regulator LaeA. This includes a nonreducing polyketide synthase (encA), a metallo-β-lactamase type thioesterase (encB), and a monooxygenase (encC). An adjacent gene, encD, influences endocrocin levels, with its deletion resulting in higher production than in the wild-type strain (Lim et al., 2012).
2. Chemical Synthesis Approaches
Endocrocin and related anthraquinone pigments like cinnalutein can be synthesized regioselectively using a Marschalk type reaction, starting from the natural hydroxy anthraquinone emodin. This synthesis approach also opens up possibilities for creating new derivatives of photodynamically active hypericin (Waser et al., 2005).
3. Metabolic Engineering for Production
The biosynthesis of endocrocin has been successfully reconstituted in Saccharomyces cerevisiae by combining enzymes from various sources. This engineering led to increased production of endocrocin and emodin, highlighting the potential of metabolic engineering for efficient production of these compounds (Sun et al., 2019).
4. Redundant Synthesis in Fungi
In Aspergillus fumigatus, two distinct secondary metabolite clusters, trypacidin (tpc) and endocrocin (enc), contribute to endocrocin production. The redundancy in the synthesis pathways of endocrocin in fungi suggests diverse biological roles and evolutionary significance (Throckmorton et al., 2016).
properties
CAS RN |
481-70-9 |
---|---|
Product Name |
Endocrocin |
Molecular Formula |
C16H10O7 |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C16H10O7/c1-5-2-7-12(14(20)10(5)16(22)23)15(21)11-8(13(7)19)3-6(17)4-9(11)18/h2-4,17-18,20H,1H3,(H,22,23) |
InChI Key |
UZOHDKGTYVTYDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Other CAS RN |
481-70-9 |
synonyms |
endocrocin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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